[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-
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Overview
Description
[1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl-:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . This reaction introduces the benzoyl group onto the biphenyl ring. Subsequently, the nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods: Industrial production of biphenyl compounds often involves catalytic coupling reactions such as the Suzuki, Stille, or Negishi reactions . These methods provide efficient and scalable routes for the synthesis of biphenyl derivatives, including [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl-. The choice of method depends on factors such as yield, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Its biphenyl structure is found in several bioactive molecules, and modifications to the nitrile and benzoyl groups can lead to the development of new drugs with improved efficacy and selectivity .
Industry: In the industrial sector, [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- is used in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can act as a hydrogen bond acceptor, while the benzoyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Biphenyl-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Phenylbenzoic acid: Another biphenyl derivative with a carboxylic acid group.
Biphenyl-2-carboxamide: Contains an amide group instead of a nitrile group.
Uniqueness: The presence of both nitrile and benzoyl groups in [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- imparts unique chemical properties, such as the ability to participate in a wide range of chemical reactions and form diverse derivatives. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
858035-56-0 |
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Molecular Formula |
C20H13NO |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
2-(2-benzoylphenyl)benzonitrile |
InChI |
InChI=1S/C20H13NO/c21-14-16-10-4-5-11-17(16)18-12-6-7-13-19(18)20(22)15-8-2-1-3-9-15/h1-13H |
InChI Key |
MIBLERWNERGQNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3C#N |
Origin of Product |
United States |
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